Butyl (2R)-2-hydroxybutanoate
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Overview
Description
Butyl (2R)-2-hydroxybutanoate is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-, butyl ester, (2R)- can be achieved through esterification reactions. One common method involves the reaction of ®-2-hydroxybutanoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-hydroxy-, butyl ester, (2R)- undergoes various chemical reactions, including:
Substitution: The ester can participate in nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: ®-2-hydroxybutanoic acid and butanol.
Oxidation: Ketones or carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 2-hydroxy-, butyl ester, (2R)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare other compounds[][1].
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active molecules[][1].
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development[][1].
Industry: Utilized as a flavoring agent in the food industry and as an intermediate in the production of fragrances[][1].
Mechanism of Action
The mechanism of action of butanoic acid, 2-hydroxy-, butyl ester, (2R)- involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed to release ®-2-hydroxybutanoic acid, which can then participate in metabolic pathways. The ester itself can also interact with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, butyl ester: Similar structure but lacks the hydroxyl group.
Butanoic acid, 2-hydroxy-, methyl ester: Similar structure but with a methyl group instead of a butyl group
Uniqueness
Butanoic acid, 2-hydroxy-, butyl ester, (2R)- is unique due to the presence of the hydroxyl group and the specific (2R) configuration, which can influence its reactivity and interactions with biological systems. This makes it distinct from other butanoic acid esters and allows for specific applications in synthesis and research .
Properties
CAS No. |
928835-95-4 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
butyl (2R)-2-hydroxybutanoate |
InChI |
InChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
YFFBWGUXPFAXRS-SSDOTTSWSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@@H](CC)O |
Canonical SMILES |
CCCCOC(=O)C(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.